Cas no 921870-71-5 (N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide)

N-4-(7-エトキシ-1-ベンゾフラン-2-イル)-1,3-チアゾール-2-イル-4-(モルホリン-4-スルホニル)ベンズアミドは、高度に特異的な分子構造を持つ化合物です。エトキシ基を有するベンゾフラン環とチアゾール環が結合した骨格に、モルホリンスルホニル基が導入されており、優れた生体適合性と安定性を示します。この化合物は、医薬品中間体や生物学的活性評価のリード化合物としての応用が期待されます。特に、分子内のスルホンアミド部位は、標的タンパク質との相互作用に寄与し、選択性の向上が可能です。合成経路の最適化により、高収率での調製が達成可能な点も特長です。

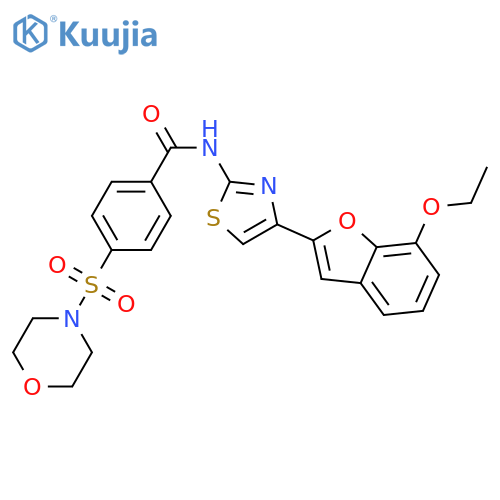

921870-71-5 structure

商品名:N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide

- F2252-0205

- 921870-71-5

- N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide

- AKOS024631416

- N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

- N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide

-

- インチ: 1S/C24H23N3O6S2/c1-2-32-20-5-3-4-17-14-21(33-22(17)20)19-15-34-24(25-19)26-23(28)16-6-8-18(9-7-16)35(29,30)27-10-12-31-13-11-27/h3-9,14-15H,2,10-13H2,1H3,(H,25,26,28)

- InChIKey: VYQWMPWHPJJOKU-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=CC3=CC=CC(OCC)=C3O2)=CS1)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 513.10282781g/mol

- どういたいしつりょう: 513.10282781g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 826

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 148Ų

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2252-0205-10μmol |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |

921870-71-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2252-0205-20μmol |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |

921870-71-5 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2252-0205-1mg |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |

921870-71-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2252-0205-2mg |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |

921870-71-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2252-0205-10mg |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |

921870-71-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2252-0205-20mg |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |

921870-71-5 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2252-0205-100mg |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |

921870-71-5 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2252-0205-2μmol |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |

921870-71-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2252-0205-75mg |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |

921870-71-5 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2252-0205-30mg |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |

921870-71-5 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

921870-71-5 (N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide) 関連製品

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬